Cas no 5638-74-4 (1-methyl-3-(prop-2-enylcarbamothioylamino)thiourea)

1-methyl-3-(prop-2-enylcarbamothioylamino)thiourea structure
5638-74-4 structure
Product Name:1-methyl-3-(prop-2-enylcarbamothioylamino)thiourea
CAS No:5638-74-4
MF:C6H12N4S2
MW:204.316277503967
CID:1602302
PubChem ID:3037743
Update Time:2025-04-21

1-methyl-3-(prop-2-enylcarbamothioylamino)thiourea Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-3-(prop-2-enylcarbamothioylamino)thiourea
    • Hydrazin-N,N'-bis-thiocarbonsaeure-allylamid-methylamid
    • Vufb 7319
    • N(1)-Allylthiocarbamoyl-N(2)-methylthiocarbamoylhydrazine
    • 1,2-Hydrazinedicarbothioamide, N-methyl-N'-2-propenyl-
    • hydrazine-N,N'-bis-carbothioic acid allylamide-methylamide
    • AC1MI3FO
    • 4-Methyl-1-(allylthiocarbaminyl)-thiosemicarbazid
    • CTK8J3409
    • Vufb-7319
    • N-Methyl-N'-(2-propenyl)-1,2-hydrazinedicarbothioamide
    • N-methyl-N'-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide
    • AKOS024343174
    • SCHEMBL394950
    • 5638-74-4
    • QGPFYJTZKZELIJ-UHFFFAOYSA-N
    • 1,2-hydrazinedicarbothioamide, N1-methyl-N2-2-propen-1-yl-
    • DTXSID50204935
    • Inchi: 1S/C6H12N4S2/c1-3-4-8-6(12)10-9-5(11)7-2/h3H,1,4H2,2H3,(H2,7,9,11)(H2,8,10,12)
    • InChI Key: QGPFYJTZKZELIJ-UHFFFAOYSA-N
    • SMILES: S=C(NNC(NC)=S)NCC=C

Computed Properties

  • Exact Mass: 204.05056
  • Monoisotopic Mass: 204.05033875g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • PSA: 48.12
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